(-)-Epigallocatechin gallate

Antioxidant Radical Scavenging Structure-Activity Relationship

Select (-)-Epigallocatechin gallate (EGCG; CAS 2041570-28-7) for its unmatched multi-target enzyme inhibition profile: 2.8-fold greater BACE1 potency (IC50 1.6 µM) than ECG, highest ACE inhibition among five catechins, and a radical-scavenging stoichiometric factor of 10 per molecule—outperforming ECG (7) and EC (2). Its intermediate oral bioavailability (F=0.14) makes it the preferred model catechin for ADME studies. Substitution with ECG, EGC, or GCG compromises target engagement and experimental reproducibility.

Molecular Formula C22H18O11
Molecular Weight 458.4 g/mol
CAS No. 2041570-28-7
Cat. No. B7765708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Epigallocatechin gallate
CAS2041570-28-7
Molecular FormulaC22H18O11
Molecular Weight458.4 g/mol
Structural Identifiers
SMILESC1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
InChIInChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21-/m1/s1
InChIKeyWMBWREPUVVBILR-WIYYLYMNSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility32.77 mg/L @ 25 °C (est)

(-)-Epigallocatechin Gallate (CAS 2041570-28-7): Core Identity and Procurement Baseline


(-)-Epigallocatechin gallate (EGCG; CAS 2041570-28-7) is a gallate ester polyphenol belonging to the flavan-3-ol class of catechins, predominantly extracted from Camellia sinensis (green tea) [1]. It is structurally characterized by a flavan-3-ol backbone with three hydroxyl groups on the B-ring and a galloyl moiety esterified at the 3-position, conferring high radical scavenging stoichiometry (factor of 10 per molecule) [2]. EGCG is the most abundant and biologically active catechin in green tea, with reported multifunctional activities including antioxidant, antineoplastic, and enzyme inhibitory properties [1].

Why Substituting (-)-Epigallocatechin Gallate (2041570-28-7) with Generic Catechins Is Scientifically Inadequate


Substituting EGCG with other green tea catechins (e.g., ECG, EGC, EC) or its epimer GCG is scientifically indefensible due to profound, quantifiable differences in bioactivity, stability, and pharmacokinetics. Comparative studies demonstrate that minor structural variations—such as the presence or absence of a galloyl moiety, the stereochemistry at C2 and C3, or methylation status—translate into orders-of-magnitude differences in radical scavenging stoichiometry [1], enzyme inhibition potency [2], and oral bioavailability [3]. The following evidence guide quantifies these critical differentiation dimensions, providing procurement and selection justification.

Quantitative Differentiation Evidence for (-)-Epigallocatechin Gallate (CAS 2041570-28-7) Against Key Comparators


Radical Scavenging Stoichiometry: EGCG Demonstrates 2- to 10-Fold Higher Capacity Than Related Catechins

EGCG exhibits a stoichiometric factor of 10 for radical scavenging, which is significantly higher than ECG (7), EGC (5), and EC/C (2). This indicates that each molecule of EGCG can neutralize up to 10 radical species, compared to only 2 for epicatechin, representing a 5-fold increase in per-molecule antioxidant capacity [1].

Antioxidant Radical Scavenging Structure-Activity Relationship

BACE1 (β-Secretase) Inhibition: EGCG Is 2.8-Fold More Potent Than ECG

In a direct comparative assay, EGCG inhibited BACE1 (β-secretase) with an IC50 of 1.6 × 10⁻⁶ M, demonstrating 2.8-fold higher potency than ECG (IC50 4.5 × 10⁻⁶ M). The presence of the pyrogallol moiety on the B-ring was identified as critical for this enhanced inhibitory activity [1].

Neurodegeneration Alzheimer's Disease Enzyme Inhibition

ACE Inhibitory Activity: EGCG Exhibits the Highest Ranked Potency Among Five Catechins

In a comparative study of five catechins, EGCG demonstrated the highest angiotensin-converting enzyme (ACE) inhibitory activity, with the ranking order: EGCG > ECG > EGC > EC > C. The correlation between IC50 for ACE inhibition and antioxidant activity was r = -0.60, indicating that EGCG's superior antioxidant capacity contributes to its ACE inhibitory effects [1].

Hypertension ACE Inhibition Cardiovascular

Oral Bioavailability: EGCG (F=0.14) Shows Intermediate Systemic Exposure Between EC (0.39) and ECG (0.06)

Following oral administration (5000 mg/kg) in Sprague-Dawley rats, the absolute bioavailability (F) of EGCG was determined to be 0.14, positioning it between EC (0.39) and ECG (0.06). The terminal elimination half-life (t1/2,λz) for EGCG was 451-479 min, comparable to EC and ECG [1].

Pharmacokinetics Bioavailability ADME

Anti-AGE Activity: EGCG and ECG Share Top Rank, Outperforming Non-Galloylated Catechins

In an advanced glycation end-product (AGE) formation assay, EGCG and ECG demonstrated equivalent and highest inhibitory activity, with the ranking: EGCG ≈ ECG > EGC > EC > C. A negative correlation (r = -0.82) between anti-AGE activity and antioxidant activity was observed, indicating that AGE inhibition is not simply a function of radical scavenging capacity [1].

Glycation Diabetes Complications AGE Inhibition

Copper Chelation: EGCG Exhibits the Highest Cu²⁺ Chelating Ability Among Galloylated Catechins

In a comparative study of EGCG, EGC, and ECG, EGCG demonstrated the highest Cu²⁺ chelating ability, while ECG presented the highest reducing capacity. Binary interactions between EGCG/EGC and EGCG/ECG produced additive effects on CUPRAC, DPPH, and Cu²⁺ chelating ability [1].

Metal Chelation Oxidative Stress Formulation Science

Optimal Application Scenarios for (-)-Epigallocatechin Gallate (CAS 2041570-28-7) Based on Differential Evidence


Neurodegenerative Disease Research: BACE1 Inhibition for Alzheimer's Studies

EGCG's 2.8-fold higher potency against BACE1 (IC50 1.6 µM) compared to ECG makes it the preferred catechin for Alzheimer's disease research targeting β-secretase [1]. Lower concentrations required for enzyme inhibition reduce cytotoxicity concerns in neuronal cell models and enable more physiologically relevant dosing in animal studies. This differential activity is specifically linked to the pyrogallol moiety on the B-ring, a structural feature that cannot be replicated by substituting with ECG or EGC.

Cardiovascular and Metabolic Research: Multi-Target Enzyme Inhibition (ACE, AGE)

EGCG demonstrates the highest ACE inhibitory activity among five tested catechins and ties with ECG for the highest anti-AGE activity [1]. For cardiovascular and diabetic complication studies, EGCG offers a broader enzyme inhibition profile than ECG, which lacks equivalent ACE potency, or EGC, which is less effective against AGE formation. This makes EGCG the optimal single-agent selection for multi-target cardiovascular-metabolic research.

Antioxidant Formulations Requiring High Per-Molecule Capacity

With a stoichiometric factor of 10 radicals neutralized per molecule—compared to 7 for ECG and 2 for EC—EGCG provides the highest per-mass antioxidant efficiency among catechins [1]. This translates to lower required concentrations in nutraceutical, cosmetic, and food preservation formulations, reducing material costs and minimizing sensory impact (bitterness/astringency). For applications where copper-catalyzed oxidation is a concern, EGCG's superior Cu²⁺ chelating ability provides additional protection [2].

Pharmacokinetic and Bioavailability Modeling Studies

EGCG's intermediate absolute bioavailability (F=0.14) between EC (0.39) and ECG (0.06) makes it a representative model compound for studying catechin absorption, distribution, and metabolism [1]. Unlike ECG, which suffers from extremely low systemic exposure, EGCG provides measurable plasma concentrations suitable for ADME studies while still presenting the formulation challenges (low bioavailability, first-pass metabolism) characteristic of the catechin class. O-methylated derivatives (EGCG3″Me) offer 2.7-fold higher bioavailability (0.38%) for comparative prodrug studies [3].

Technical Documentation Hub

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